The compound’s molecular structure consists of a central sulfur atom bonded to two alkyl groups: a propenyl group (CH₂=CHCH₂-) and a propyl group (CH₃CH₂-). The double bond in the propenyl group introduces geometric isomerism, resulting in two possible isomers: (Z)-1-(Prop-1-en-1-yl)-2-propyldisulfane and (E)-1-(Prop-1-en-1-yl)-2-propyldisulfane .
1-Propenyl propyl sulfide is an organic compound classified as a thioenol ether. It is recognized for its role in various biochemical processes and its applications in organic synthesis. The molecular formula of 1-propenyl propyl sulfide is CHS, and it is identified by the Chemical Abstracts Service registry number 33922-70-2. This compound is notable for its interactions with enzymes involved in sulfur metabolism, particularly in the context of Allium species such as garlic and onions, where it contributes to the formation of various sulfur-containing compounds that exhibit biological activity .
1-Propenyl propyl sulfide can be synthesized through several methods, primarily involving the reaction of propenyl halides with propyl thiol in the presence of a base. The process typically includes the following steps:
In industrial settings, the production of 1-propenyl propyl sulfide follows similar synthetic routes but on a larger scale. Continuous flow reactors are often employed where propenyl halide is continuously fed into reactors containing propyl thiol and a base. Reaction conditions are carefully controlled to optimize yield and purity.
The molecular structure of 1-propenyl propyl sulfide consists of a propenyl group (CH) attached to a propyl group (CH) via a sulfur atom. The compound exhibits a double bond between the first two carbon atoms of the propenyl group.
1-Propenyl propyl sulfide participates in various chemical reactions, including:
The mechanism through which 1-propenyl propyl sulfide exerts its biological effects involves multiple pathways:
The compound's volatility and reactivity make it significant in both synthetic organic chemistry and biological systems, particularly within Allium species where it contributes to flavor and health benefits .
1-Propenyl propyl sulfide has several scientific applications:
The biosynthesis of 1-propenyl propyl sulfide and related thioenol ethers in garlic (Allium sativum) initiates with the enzymatic cleavage of non-volatile S-alk(en)yl-L-cysteine sulfoxides (ACSOs), primarily methiin (S-methylcysteine sulfoxide) and isoalliin (trans-S-1-propenylcysteine sulfoxide). This reaction is catalyzed by the vacuolar enzyme alliinase (EC 4.4.1.4), which is compartmentalized separately from its substrates in intact plant cells. Upon cellular disruption through cutting, crushing, or processing, alliinase rapidly converts ACSOs into unstable sulfenic acids, pyruvate, and ammonia. The sulfenic acids undergo spontaneous condensation reactions, forming volatile sulfur compounds including thiosulfinates [1] [3].
In garlic specifically, the metabolic pathway diverges from onions due to differential enzyme expression. While onions express lachrymatory factor synthase (LF-synthase), which converts 1-propenylsulfenic acid into the tear-inducing propanthial S-oxide, garlic exhibits minimal LF-synthase activity. Consequently, 1-propenylsulfenic acid in garlic preferentially undergoes non-enzymatic reactions with other sulfur-containing intermediates. This includes nucleophilic attack by propyl-containing sulfenic acids or reaction with existing sulfide compounds, ultimately yielding mixed thioenol ethers such as 1-propenyl propyl sulfide. The chemical structure of 1-propenyl propyl sulfide features a characteristic trans-1-propenyl group (CH₃-CH=CH-) linked via a sulfur atom to a propyl group (CH₃-CH₂-CH₂-), contributing to its distinct organoleptic properties [3] [6].
The enzymatic yield of 1-propenyl propyl sulfide is influenced by genetic factors (garlic chemotype determining the relative abundance of precursor ACSOs) and physical factors (extent of tissue damage governing enzyme-substrate interaction efficiency). Key intermediates like allylsulfenic acid (from alliin) and propylsulfenic acid (from methiin) provide the molecular components for sulfide formation through condensation and redox reactions [1] [3].
Table 1: Key Enzymes in Thioenol Ether Biosynthesis in Allium Species
Enzyme | EC Number | Subcellular Localization | Primary Substrate(s) | Key Products | Role in 1-Propenyl Propyl Sulfide Formation |
---|---|---|---|---|---|
Alliinase | 4.4.1.4 | Vacuole | S-Alk(en)yl-L-cysteine sulfoxides | Sulfenic acids, Pyruvate, Ammonia | Generates reactive 1-propenyl/methyl sulfenic acid precursors |
γ-Glutamyl Transpeptidase (γ-GT) | 2.3.2.2 | Cytoplasm/Membrane | γ-Glutamyl-S-alk(en)ylcysteines | S-Alk(en)ylcysteines | Liberates cysteine derivatives for sulfoxide biosynthesis |
Flavin-Containing S-Oxygenase | 1.14.99.- | Cytoplasm | S-Alk(en)yl-L-cysteines | S-Alk(en)yl-L-cysteine sulfoxides | Produces ACSO precursors from cysteine derivatives |
Lachrymatory Factor Synthase (LFS) | 4.4.1.- | Cytoplasm | 1-Propenylsulfenic acid | (Thiopropanal S-oxide) | Minimal in garlic; allows sulfenic acid diversion to thioenol ethers |
γ-Glutamylcysteine derivatives serve as critical storage reservoirs and biosynthetic intermediates for the cysteine sulfoxide precursors essential to 1-propenyl propyl sulfide generation. The primary biosynthetic pathway for S-1-propenylcysteine sulfoxide (isoalliin) proceeds via glutathione (γ-glutamylcysteinylglycine) derivatives. Glutathione undergoes S-alk(en)ylation, specifically S-1-propenylation, catalyzed by currently unidentified transferases, forming γ-glutamyl-S-1-propenylcysteine. This dipeptide derivative is subsequently hydrolyzed by γ-glutamyl transpeptidase (γ-GT; EC 2.3.2.2), removing the glutamic acid moiety to yield S-1-propenylcysteine [3] [10].
S-1-propenylcysteine then undergoes stereospecific S-oxygenation, catalyzed by a flavin-containing monooxygenase, to form the final ACSO precursor, trans-S-1-propenyl-L-cysteine sulfoxide (isoalliin). Crucially, the activity of γ-GT regulates the flux through this pathway by controlling the release of S-1-propenylcysteine from its γ-glutamyl conjugate. Recent studies demonstrate that γ-GT activity increases significantly during the aging process of garlic (e.g., during the production of aged garlic extract), leading to elevated levels of free S-1-propenylcysteine and its sulfoxide derivative [4] [6] [10].
This elevated pool of isoalliin provides the direct precursor for 1-propenylsulfenic acid formation upon alliinase action. Furthermore, γ-glutamyl-S-allylcysteine and γ-glutamyl-S-propylcysteine undergo analogous enzymatic processing, contributing allyl- and propyl-containing sulfenic acids. The reactive sulfenic acids derived from these γ-glutamyl peptide-derived precursors can then combine, enabling the formation of mixed thioenol ethers like 1-propenyl propyl sulfide. The concentration of γ-glutamyl-S-(trans-1-propenyl)-L-cysteine is notably higher in certain Allium varieties and increases under specific storage conditions, directly influencing the potential for 1-propenyl propyl sulfide formation during processing [3] [4] [10].
Table 2: Major γ-Glutamylcysteine Derivatives and Their Roles in Allium Sulfur Metabolism
γ-Glutamyl Derivative | Core Sulfur Moiety | Primary Allium Source | Enzymatic Conversion Product | Significance for 1-Propenyl Propyl Sulfide |
---|---|---|---|---|
γ-Glutamyl-S-(trans-1-propenyl)-L-cysteine | trans-CH₃-CH=CH-S- | Garlic, Onion | S-1-propenylcysteine | Direct precursor of isoalliin (trans-S-1-propenylcysteine sulfoxide) |
γ-Glutamyl-S-methyl-L-cysteine | CH₃-S- | Garlic, Onion, Brassicas | S-methylcysteine | Precursor of methiin (S-methylcysteine sulfoxide); source of methyl/propyl sulfenic acids |
γ-Glutamyl-S-allyl-L-cysteine | CH₂=CH-CH₂-S- | Garlic | S-allylcysteine | Precursor of alliin (S-allylcysteine sulfoxide); source of allyl sulfenic acid |
γ-Glutamyl-S-propyl-L-cysteine | CH₃-CH₂-CH₂-S- | Onion, Chives | S-propylcysteine | Precursor of propiin (S-propylcysteine sulfoxide); source of propyl sulfenic acid |
Post-harvest handling, storage, and processing conditions exert profound effects on the enzymatic and non-enzymatic reactions governing the conversion of initial thiosulfinate reaction products into stable thioenol ethers like 1-propenyl propyl sulfide. Freshly crushed garlic primarily contains volatile thiosulfinates (e.g., allicin, formed from allylsulfenic acid condensation). However, these compounds are highly reactive and undergo rapid degradation pathways influenced by temperature, pH, oxygen availability, and the activity of secondary enzymes such as γ-GT [3] [6].
Temperature: Storage temperature significantly modulates enzyme activity and reaction kinetics. Studies on peeled garlic cloves show γ-GT activity peaks at -20°C and 4°C storage over 64 days (approximately 0.28 mg/g DW at -20°C), while activity sharply declines at 25°C. Conversely, alliinase activity is more stable at lower temperatures but diminishes rapidly above 25°C. Elevated temperatures (e.g., during cooking or fermentation) accelerate the degradation of unstable thiosulfinates and sulfenic acids, promoting rearrangements and disproportionation reactions. These reactions favor the formation of stable polysulfides and thioenol ethers, including 1-propenyl propyl sulfide. For instance, prolonged storage of garlic at room temperature facilitates the non-enzymatic conversion of propenyl-containing sulfenic acids and their condensation products into various volatile sulfides [6] [8].
Processing Method:Aging (Extract Preparation): The prolonged aqueous extraction process (typically months at room temperature) used to produce aged garlic extract (AGE) dramatically shifts the sulfur chemistry. High γ-GT activity during aging degrades γ-glutamyl peptides (e.g., γ-glutamyl-S-1-propenylcysteine), increasing the pool of S-1-propenylcysteine. This compound, while not directly acted upon by alliinase, can undergo non-enzymatic oxidation or participate in exchange reactions, ultimately contributing to 1-propenyl propyl sulfide levels. Simultaneously, the highly reactive allicin decomposes entirely during aging, removing a competitor for sulfenic acid intermediates [4] [8].Crushing/Oil Distillation: Mechanical disruption followed by steam or hydrodistillation to produce garlic oil rapidly volatilizes sulfur compounds. This process captures the initial enzymatic products (sulfenic acids) and facilitates their thermal decomposition and recombination in the vapor phase. Garlic oil is consequently dominated by di- and trisulfides (e.g., diallyl disulfide (DADS), diallyl trisulfide (DATS)) and mixed thioenol ethers like allyl propyl disulfide and 1-propenyl propyl disulfide. The high heat accelerates the conversion of primary thiosulfinate products into these more stable forms [1] [5].Fermentation (Black Garlic): The extended thermal processing (weeks at high temperature and humidity) involved in black garlic production completely inactivates alliinase and γ-GT early on. Sulfur metabolism shifts towards Maillard reactions and non-enzymatic degradation pathways. While thiosulfinates and most volatile sulfides disappear, stable S-alk(en)yl cysteine derivatives like S-1-propenylcysteine (S1PC) and S-allylcysteine (SAC) accumulate significantly. These water-soluble compounds can slowly decompose or react over time, potentially releasing small amounts of volatile sulfides, including 1-propenyl propyl sulfide, contributing to the complex aroma of black garlic [6] [8].
Oxygen Availability: Anaerobic conditions during processing (e.g., vacuum packaging of peeled cloves) can slow but not prevent thiosulfinate degradation. Oxygen exposure promotes oxidation reactions leading to sulfoxides and sulfones, but also facilitates radical-mediated recombination reactions forming polysulfides and thioenol ethers [6].
Table 3: Impact of Post-Harvest Processing on 1-Propenyl Propyl Sulfide Formation
Processing Method | Key Conditions | Effect on Key Enzymes | Fate of Precursors | Impact on 1-Propenyl Propyl Sulfide Levels |
---|---|---|---|---|
Fresh Crushing | Ambient, Brief | Alliinase: Maximal activity; γ-GT: Moderate | Rapid thiosulfinate (e.g., allicin) formation | Low; thiosulfinates dominate |
Storage (4°C / -20°C) | Weeks to Months | γ-GT: Activity maintained or increased; Alliinase: Stable at 4°C, reduced at -20°C | Gradual γ-glutamyl peptide hydrolysis; Limited alliinase action if frozen | Moderate increase; Precursors accumulate for later conversion upon damage/thawing |
Aging (AGE Production) | Aqueous, Room Temp, Months | γ-GT: High initial activity, then declines; Alliinase: Inactivated | γ-glutamyl-S-1-propenylcysteine → S-1-propenylcysteine; Allicin decomposes | Significant increase; S-1-propenylcysteine available for non-enzymatic conversion |
Thermal Processing (Cooking/Distillation) | High Temp, Minutes to Hours | Enzymes rapidly inactivated | Thermal decomposition of thiosulfinates/sulfenic acids | High; Thermal energy drives rapid formation of stable volatiles like thioenol ethers |
Fermentation (Black Garlic) | High Temp/Humidity, Weeks | Enzymes rapidly inactivated | Maillard reactions; Slow degradation of S-alk(en)ylcysteines | Low; Trace amounts may form from non-enzymatic degradation over time |
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